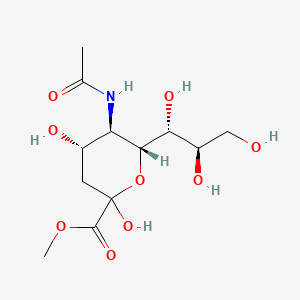
N-(2-thienylmethyl)-1-hydrazinecarbothioamide
Overview
Description
“N-(2-thienylmethyl)-1-hydrazinecarbothioamide” seems to be a complex organic compound. The closest related compounds I found are “N-(2-THIENYLMETHYL)-2-PYRIDINAMINE” and "N-(2-THIENYLMETHYL)GLUTAMIC ACID" . These compounds are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, a related compound, bisbenzimidazole, was synthesized by reacting 1,2-phenylenediamine derivatives with various aliphatic and heteroaliphatic dicarboxylic acids .
Scientific Research Applications
Overview of Hydrazines and Related Chemicals
Research on hydrazines and related chemicals, including N-(2-thienylmethyl)-1-hydrazinecarbothioamide, has shown their occurrence in nature and synthetic production for various applications. These compounds are found in mushrooms, tobacco, bay leaves, antibiotics, and soil, among other sources. Synthetically produced hydrazines are utilized in pharmaceutical drugs, agricultural substances, industrial chemicals, and as fuels for military and space vehicles. The extensive study of hydrazines for carcinogenic action reveals a significant environmental risk due to the high number of carcinogenic compounds among them, highlighting the need for further experimentation in this field (Tóth, 2000).
Antineoplastic Action of Hydrazines
Hydrazines and their derivatives, including this compound, have been investigated for their antineoplastic (anti-cancer) actions. These studies have identified several hydrazine compounds and hydrazine-containing natural products with antineoplastic activities in animals and some in humans. However, the carcinogenic potential of many hydrazines raises concerns about their use in cancer treatment (Tóth, 1996).
Electrochemical Sensors and Biosensors
The development of electrochemical sensors and biosensors based on redox polymers and carbon nanotubes (CNTs) has seen significant contributions. These sensors leverage the electrocatalytic effects and charge transport properties of phenazine polymers, combined with the unique structure and properties of CNTs, for enhanced performance. Such sensors are pivotal in analytical chemistry for detecting various biological and chemical species, including hydrazines (Barsan, Ghica, & Brett, 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-thienylmethyl)-1-hydrazinecarbothioamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The specific interactions and resulting changes are yet to be elucidated.
Biochemical Pathways
Given its target, it may influence pathways involving carbonic anhydrase 2 . The downstream effects of this interaction are yet to be fully understood.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with transient receptor potential melastatin 8 (TRPM8), a type of ion channel expressed in sensory nerve endings
Cellular Effects
N-(2-thienylmethyl)-1-hydrazinecarbothioamide has been shown to influence cellular function by modulating the activity of TRPM8 channels This modulation can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to TRPM8 channels, potentially influencing their activity . This could lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Properties
IUPAC Name |
1-amino-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S2/c7-9-6(10)8-4-5-2-1-3-11-5/h1-3H,4,7H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBHGLQLAPFLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268480 | |
| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328288-82-0 | |
| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328288-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Thienylmethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)



![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)



![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)
![2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3125679.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)

